![molecular formula C16H14ClN5O2S B2943449 N-allyl-2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide CAS No. 1005307-20-9](/img/structure/B2943449.png)
N-allyl-2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-allyl-2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide” is a complex organic compound. It contains a pyrimidine nucleus, which is an essential base component of the genetic material of deoxyribonucleic acid . Pyrimidine and its derivatives have been described with a wide range of biological potential i.e. anticancer, antiviral, antimicrobial, anti-inflammatory, analgesic, antioxidant, and antimalarial .
Synthesis Analysis
The synthesis of such compounds often involves multi-component reactions. For instance, a series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . In another study, one-pot multicomponent reactions of various compounds in the presence of acetophenone, ethyl cyanoacetate, diethyl malonate, and/or malononitrile yielded the corresponding pyrazolo[3,4-d]pyrimidine derivatives .Molecular Structure Analysis
The molecular structure of such compounds can be confirmed by various techniques such as elemental analyses and spectral data (IR, NMR) . For instance, 1H-NMR and 13C-NMR can provide information about the hydrogen and carbon atoms in the molecule . IR spectroscopy can provide information about functional groups present in the molecule .Chemical Reactions Analysis
The chemical reactions involving such compounds can lead to the formation of various biologically active compounds. For instance, five of the most active compounds were found to be more active with IC90s ranging from 3.73 to 4.00 μM .Physical And Chemical Properties Analysis
The physical and chemical properties of such compounds can be determined by various techniques such as mass spectrometry, elemental analysis, and spectroscopic techniques . For instance, mass spectrometry can provide information about the molecular weight of the compound .Scientific Research Applications
Anticancer Activity
Compounds with pyrazolo[3,4-d]pyrimidine structures have been evaluated for in vitro cytotoxic activity against various cancer cell lines, such as breast adenocarcinoma (MCF-7) and lung cancer (A549) .
Neurotoxicity Studies
Pyrazoline derivatives have been investigated for their neurotoxic potentials, including effects on acetylcholinesterase (AChE) activity and malondialdehyde (MDA) levels in brain tissues .
Antiviral Activity
Substituted aryl derivatives have shown inhibitory activity against viral infections, suggesting potential antiviral applications .
Synthesis of Heterocyclic Derivatives
The compound’s structure allows for the synthesis of new heterocyclic derivatives containing pyrazolo[3,4-d]pyrimidine linkage with other functional groups, which could be explored for various biological activities .
Molecular Docking Studies
Similar compounds have been used in molecular docking studies to explore their potential as anti-HIV agents .
Material Science Research
The compound could potentially be used in material science research due to its unique chemical structure and properties .
Mechanism of Action
Target of Action
Similar compounds have been found to targetProtein Kinase B (PKB or Akt) , a key component of intracellular signaling pathways regulating growth and survival .
Mode of Action
Compounds with similar structures have been reported to provide atp-competitive, nano-molar inhibitors with selectivity for inhibition of pkb over the closely related kinase pka . This suggests that the compound might interact with its targets by competing with ATP, thereby inhibiting the activity of the target proteins.
Biochemical Pathways
Pkb, a potential target of this compound, is a key downstream component in thephosphatidylinositol-3 kinase (PI3K) signaling pathway . Activated PKB signals through phosphorylation of several enzyme or transcription factor substrates, including GSK3β, FKHRL1, BAD, and mTOR, to promote proliferation, protein translation, progression through the cell cycle, and antiapoptotic survival .
Pharmacokinetics
Similar compounds have demonstrated good preclinical drug metabolism and pharmacokinetics (dmpk) properties . After oral dosing, these compounds showed pharmacodynamic knockdown of phosphorylation of Akt and downstream biomarkers in vivo .
Result of Action
Similar compounds have shown to strongly inhibit the growth of human tumor xenografts in nude mice at well-tolerated doses . This suggests that the compound might have potential antitumor effects.
Safety and Hazards
Future Directions
The future directions in the research of such compounds could involve the development of new synthetic methods, exploration of their biological activities, and their potential applications in medicine. The progress in high-throughput biological screening technologies and a great variety of heterocyclic derivatives provide almost unlimited potential in creating physiologically active molecules .
properties
IUPAC Name |
2-[[1-(4-chlorophenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]-N-prop-2-enylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN5O2S/c1-2-7-18-13(23)9-25-16-20-14-12(15(24)21-16)8-19-22(14)11-5-3-10(17)4-6-11/h2-6,8H,1,7,9H2,(H,18,23)(H,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBFCNVDRFVWTHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)CSC1=NC2=C(C=NN2C3=CC=C(C=C3)Cl)C(=O)N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-allyl-2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

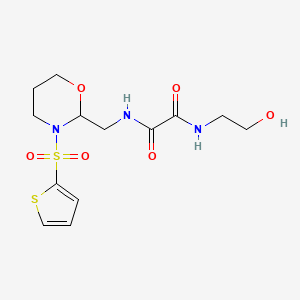
![2-Imidazo[1,2-a]pyrimidin-3-ylacetic acid;hydrochloride](/img/structure/B2943367.png)
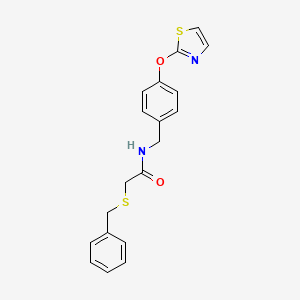


![3-[3-Chloro-5-(trifluoromethyl)phenyl]propan-1-OL](/img/structure/B2943375.png)
![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazin-4-ylmethanol;dihydrochloride](/img/structure/B2943378.png)
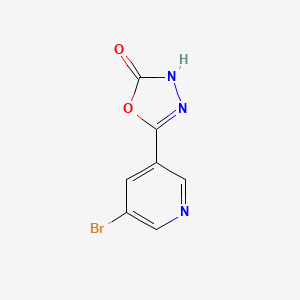
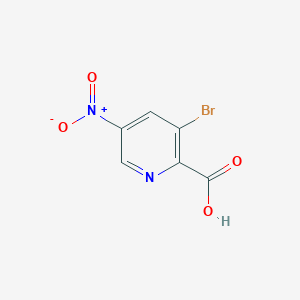
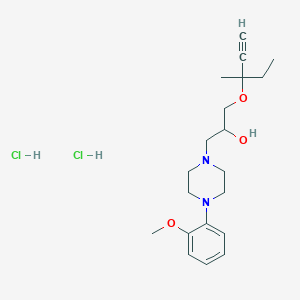
![N-benzyl-2-(3'-(3,4-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2943384.png)
![N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B2943385.png)

